molecular formula C7H7ClF2N2O2 B2862951 (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride CAS No. 1955548-94-3

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride

Cat. No.: B2862951
CAS No.: 1955548-94-3
M. Wt: 224.59
InChI Key: RJAFWHSXRUFFLQ-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6F2N2O2. It is a derivative of benzo[d][1,3]dioxole, featuring two fluorine atoms at the 2,2-positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrazinolysis of 2,2-Difluorobenzo[d][1,3]dioxol-4-carboxylic acid: This method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxol-4-carboxylic acid with hydrazine hydrate under acidic conditions.

  • Reduction of 2,2-Difluorobenzo[d][1,3]dioxol-4-carbonyl chloride: This method involves the reduction of 2,2-difluorobenzo[d][1,3]dioxol-4-carbonyl chloride using hydrazine hydrate in the presence of a suitable reducing agent.

Industrial Production Methods: Industrial production of (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the benzene ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

  • Reduction Products: Reduction reactions can produce amines and alcohols.

  • Substitution Products: Substitution reactions can yield a variety of substituted benzene derivatives.

Scientific Research Applications

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride can be compared with other similar compounds, such as:

  • 2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride: This compound differs in the position of the fluorine atoms on the benzene ring.

  • 2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride: This compound features a pyrrolidine ring instead of a hydrazine group.

Uniqueness: The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety linked to a hydrazine group. The molecular formula is C7H7ClF2N2O2C_7H_7ClF_2N_2O_2 with a molecular weight of 202.16 g/mol. Its CAS number is 1955548-94-3, and it is recognized for its unique fluorinated dioxole structure which may influence its reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to various mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Hydrazine derivatives are known to interact with various enzymes. This compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and signaling.
  • Cell Proliferation Effects : Preliminary studies suggest that this compound could influence cell proliferation rates in certain cancer cell lines, potentially through modulation of signaling pathways related to growth and apoptosis.

In Vitro Studies

Recent research has focused on the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have shown:

  • Cytotoxicity : The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells .
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in treated cells, as evidenced by increased annexin V staining and caspase activation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the hydrazine or dioxole moieties can lead to variations in biological activity. For instance:

ModificationEffect on Activity
Addition of methyl groupIncreased cytotoxicity
Substitution at dioxole positionAltered enzyme inhibition profile

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy . This suggests potential applications in combinatorial cancer therapy.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2.ClH/c8-7(9)12-5-3-1-2-4(11-10)6(5)13-7;/h1-3,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAFWHSXRUFFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-94-3
Record name (2,2-difluoro-1,3-dioxaindan-4-yl)hydrazine hydrochloride
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